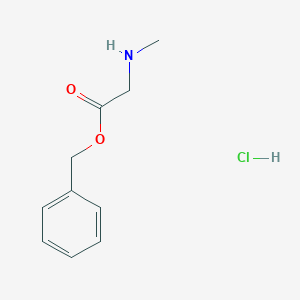

Benzyl 2-(methylamino)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-(methylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVSQXCDEBTOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595177 | |

| Record name | Benzyl N-methylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40298-32-6 | |

| Record name | Benzyl N-methylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-(methylamino)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Benzyl 2-(methylamino)acetate hydrochloride Synonyms: Sarcosine benzyl ester hydrochloride, H-Sar-OBzl·HCl CAS Number: 40298-32-6

This technical guide provides a comprehensive overview of the basic properties of this compound, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the benzyl ester of sarcosine (N-methylglycine). The presence of the benzyl ester serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at the secondary amine. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| Melting Point | 174 - 176 °C | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Storage Conditions | Room temperature, inert atmosphere | [1] |

Spectral Data

¹H NMR Spectroscopy (Expected)

A proton NMR spectrum of this compound would be expected to show the following signals:

-

Aromatic protons of the benzyl group, likely appearing as a multiplet in the range of 7.3-7.5 ppm.

-

Methylene protons of the benzyl group (-O-CH₂ -Ph), expected as a singlet around 5.2 ppm.

-

Methylene protons adjacent to the carbonyl group (-NH-CH₂ -CO-), which would likely appear as a singlet.

-

Methyl protons of the N-methyl group (CH₃-NH-), appearing as a singlet.

-

A broad singlet corresponding to the ammonium proton (-NH₂⁺-), the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum is anticipated to display signals corresponding to:

-

The carbonyl carbon of the ester group, typically in the range of 165-175 ppm.

-

Aromatic carbons of the benzyl group, appearing between 125-140 ppm.

-

The methylene carbon of the benzyl group (-O-C H₂-Ph).

-

The methylene carbon adjacent to the carbonyl group (-NH-C H₂-CO-).

-

The methyl carbon of the N-methyl group (C H₃-NH-).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of this compound would likely exhibit characteristic absorption bands for:

-

N-H stretching of the secondary ammonium salt, appearing as a broad band in the region of 2400-3000 cm⁻¹.

-

C-H stretching of the aromatic and aliphatic groups, typically observed around 2850-3100 cm⁻¹.

-

C=O stretching of the ester carbonyl group, a strong absorption expected around 1735-1750 cm⁻¹.[4]

-

C-O stretching of the ester, in the 1000-1300 cm⁻¹ region.[4]

-

Aromatic C=C bending vibrations, which typically appear in the 1450-1600 cm⁻¹ range.

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis, primarily utilized as a protected form of sarcosine.

Synthesis

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and plausible synthetic route involves the esterification of N-methylglycine (sarcosine) with benzyl alcohol, followed by the formation of the hydrochloride salt.

Logical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

General Experimental Considerations for Synthesis:

A common method for esterification is the Fischer-Speier esterification, which involves refluxing the carboxylic acid (sarcosine) and the alcohol (benzyl alcohol) in the presence of a strong acid catalyst. The removal of water as it is formed, often by azeotropic distillation with a solvent like toluene, drives the reaction to completion. After the reaction, the free base, sarcosine benzyl ester, would be isolated and purified. The hydrochloride salt is then typically formed by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate of this compound can then be collected by filtration.

Reactivity and Applications in Peptide Synthesis

The primary utility of this compound lies in its role as a protected amino acid derivative in peptide synthesis.[3] The benzyl ester protects the C-terminus, while the secondary amine is available for coupling with an N-protected amino acid.

Peptide Coupling Workflow:

Caption: General workflow for utilizing H-Sar-OBzl·HCl in peptide synthesis.

Experimental Protocol: General Procedure for Peptide Coupling

The following is a generalized protocol for the coupling of an N-protected amino acid to this compound in solid-phase peptide synthesis (SPPS).

Materials:

-

This compound (H-Sar-OBzl·HCl)

-

N-α-Fmoc-protected amino acid

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine.

-

Amino Acid Activation: The N-α-Fmoc-protected amino acid is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA).

-

Coupling to Resin: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated to facilitate coupling.

-

Washing: The resin is washed with DMF to remove unreacted reagents.

-

Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF.

-

Coupling of Sarcosine Derivative:

-

Dissolve this compound in DMF. Neutralize with a base like DIEA to generate the free amine.

-

In a separate vessel, activate the carboxylic acid of the resin-bound peptide using a coupling agent.

-

Add the free amine solution of sarcosine benzyl ester to the activated resin-bound peptide.

-

Allow the coupling reaction to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).

-

-

Washing: The resin is washed with DMF and DCM and dried.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the benzyl ester protecting group is removed simultaneously using a strong acid cocktail (e.g., a mixture containing trifluoroacetic acid - TFA).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on its chemical structure and the GHS information for the closely related Benzyl 2-aminoacetate hydrochloride, the following hazards should be considered[5]:

-

Skin Irritation: May cause skin irritation.[5]

-

Eye Irritation: May cause serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a crucial reagent for the incorporation of the sarcosine moiety in peptide synthesis. Its properties as a stable, crystalline solid make it convenient to handle and store. While detailed experimental spectral data is not broadly published, its structural features suggest predictable spectroscopic characteristics. Understanding its reactivity and handling requirements is essential for its safe and effective use in research and development, particularly in the design and synthesis of novel peptides and peptidomimetics for therapeutic applications.

References

Technical Guide: Benzyl 2-(methylamino)acetate hydrochloride

CAS Number: 40298-32-6 Molecular Formula: C₁₀H₁₄ClNO₂ Synonyms: H-Sar-OBzl HCl, H-MeGly-OBzl HCl, N-Methylglycine benzyl ester hydrochloride, Sarcosine benzyl ester hydrochloride

This technical guide provides a comprehensive overview of Benzyl 2-(methylamino)acetate hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development and related disciplines.

Chemical and Physical Properties

This compound is the benzyl ester of sarcosine (N-methylglycine) in its hydrochloride salt form. The benzyl group serves as a protecting group for the carboxylic acid, which can be removed under specific conditions, making it a valuable building block in multi-step syntheses. It is typically a crystalline powder.

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| CAS Number | 40298-32-6 | |

| Molecular Weight | 215.68 g/mol | |

| Melting Point | 174 - 176°C | |

| Appearance | Crystalline powder | |

| Storage Conditions | Room Temperature, Inert atmosphere | |

| Purity (Typical) | ≥98% |

Analytical Data (Predicted)

| Analytical Technique | Predicted Data / Expected Characteristics |

| Mass Spectrometry | Adduct |

| [M+H]⁺ | |

| [M+Na]⁺ | |

| [M-H]⁻ | |

| [M+K]⁺ | |

| ¹H NMR | Expected peaks for: benzyl protons (aromatic region, ~7.3 ppm), methylene protons of the benzyl group (~5.2 ppm), methylene protons adjacent to the nitrogen (~3.5 ppm), and methyl protons on the nitrogen (~2.5 ppm). |

| ¹³C NMR | Expected peaks for: carbonyl carbon (~170 ppm), aromatic carbons (~128-136 ppm), benzyl methylene carbon (~67 ppm), methylene carbon adjacent to nitrogen (~50 ppm), and methyl carbon (~35 ppm). |

| FTIR | Expected characteristic peaks for: C=O stretch (ester), N-H stretch (secondary amine salt), C-O stretch, aromatic C-H stretch, and aliphatic C-H stretch. |

Predicted mass-to-charge ratios (m/z) are for the free base form (C₁₀H₁₃NO₂) and are sourced from PubChem.[1]

Experimental Protocols

The following are representative protocols for the synthesis and analysis of this compound.

Synthesis Protocol: Esterification of Sarcosine

This protocol describes a common method for the synthesis of this compound via the direct esterification of sarcosine with benzyl alcohol.

Materials:

-

Sarcosine (N-methylglycine)

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Diethyl ether

-

Dean-Stark apparatus

-

Reaction flask, condenser, magnetic stirrer, and heating mantle

Procedure:

-

Setup: Assemble a reaction flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser.

-

Reaction Mixture: To the flask, add sarcosine (1 equivalent), benzyl alcohol (1.5-2 equivalents), and toluene.

-

Acid Catalyst: Slowly add thionyl chloride (1.1 equivalents) to the stirred suspension at 0-5°C. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step forms the acid catalyst in situ and converts the amine to the hydrochloride salt.

-

Reflux: Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of water collection. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the toluene. If not, reduce the solvent volume under reduced pressure.

-

Purification: Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.

-

Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether.

Analytical Protocol: ¹H NMR Spectroscopy

Objective: To confirm the structure of the synthesized this compound.

Materials:

-

Synthesized this compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis: Integrate the peaks to determine the relative ratios of protons and assign the chemical shifts (ppm) to the corresponding protons in the molecule's structure.

Applications in Drug Development

This compound is primarily utilized as a protected amino acid derivative in peptide synthesis. In Solid-Phase Peptide Synthesis (SPPS), the benzyl ester protects the C-terminus of the sarcosine residue. This allows for the sequential addition of other amino acids to the N-terminus. The benzyl protecting group is stable to the basic conditions often used for Fmoc-deprotection but can be cleaved under acidic conditions or by catalytic hydrogenation, which is a key step in the final release of the synthesized peptide.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Chemical synthesis workflow for this compound.

References

An In-depth Technical Guide to Benzyl 2-(methylamino)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(methylamino)acetate hydrochloride, also known as sarcosine benzyl ester hydrochloride, is a derivative of the N-methylated amino acid, sarcosine. This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. Its structure incorporates a protected carboxylic acid (as a benzyl ester) and a secondary amine hydrochloride, making it a versatile building block for the introduction of the N-methylglycine moiety into more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a probable synthetic route, and methods for its characterization.

Physicochemical Properties

This compound is typically a white crystalline powder.[] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 215.68 g/mol | [][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [][2] |

| CAS Number | 40298-32-6 | [][2] |

| Melting Point | 174 - 176°C | [3] |

| Boiling Point | 298.4°C at 760 mmHg | [] |

| Synonyms | Sarcosine benzyl ester hydrochloride, H-Sar-OBzl HCl, H-MeGly-OBzl HCl, N-Methylglycine benzyl ester hydrochloride | [][3] |

| Storage Conditions | Room temperature, under an inert atmosphere. For long-term storage, 2-8°C is recommended. | [][3] |

Synthesis and Experimental Protocols

Step 1: Benzyl Esterification of Sarcosine

The direct esterification of sarcosine with benzyl alcohol is the most straightforward approach. This reaction is typically catalyzed by a strong acid.

Protocol:

-

To a suspension of sarcosine (1 equivalent) in a suitable solvent such as toluene, add benzyl alcohol (1.2 equivalents).

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 equivalents).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl 2-(methylamino)acetate.

Step 2: Formation of the Hydrochloride Salt

The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Protocol:

-

Dissolve the crude benzyl 2-(methylamino)acetate obtained from the previous step in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white solid.

Characterization of this compound

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectral data based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the range of 7.3-7.5 ppm), a singlet for the benzylic methylene protons (~5.2 ppm), a singlet for the alpha-methylene protons of the glycine backbone, a singlet for the N-methyl protons, and a broad signal for the amine proton.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons of the benzyl group (in the 128-136 ppm region), the benzylic methylene carbon (~67 ppm), the alpha-carbon of the glycine backbone, and the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit key absorption bands corresponding to:

-

N-H stretching of the secondary ammonium salt (broad band around 2400-2800 cm⁻¹).

-

C=O stretching of the ester group (strong absorption around 1740-1750 cm⁻¹).

-

C-O stretching of the ester (around 1150-1250 cm⁻¹).

-

Aromatic C-H and C=C stretching from the benzyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the loss of HCl from the parent molecule (C₁₀H₁₄NO₂⁺), which would be approximately 180.10.[4]

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis. Its key applications include:

-

Peptide Synthesis: It serves as a protected form of N-methylglycine for incorporation into peptide chains. The N-methylation of amino acids can impart unique properties to peptides, such as increased metabolic stability and altered conformation.[]

-

Medicinal Chemistry: This compound is a precursor for the synthesis of more complex molecules with potential biological activity. N-methylated amino acid derivatives are found in various natural products and pharmacologically active compounds.

-

Drug Development: It can be used in the synthesis of analogues of known drugs to explore structure-activity relationships, particularly for compounds targeting the central nervous system.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the purification and characterization of the final product.

References

An In-depth Technical Guide to the Synthesis of Benzyl 2-(methylamino)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Benzyl 2-(methylamino)acetate hydrochloride (also known as Sarcosine benzyl ester hydrochloride), a key intermediate in the synthesis of various biologically active molecules and peptidomimetics. This document outlines two prevalent and effective synthesis pathways: the direct esterification of sarcosine and the N-methylation of glycine benzyl ester. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows are presented to facilitate practical application in a research and development setting.

Core Synthesis Routes

Two principal synthetic strategies are commonly employed for the preparation of this compound. The selection of a particular route may be influenced by the availability of starting materials, desired scale of production, and laboratory capabilities.

Route 1: Direct Esterification of Sarcosine (Fischer-Speier Esterification)

This classical approach involves the acid-catalyzed reaction of sarcosine (N-methylglycine) with benzyl alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed by azeotropic distillation.

Route 2: N-Methylation of Glycine Benzyl Ester

An alternative pathway begins with the readily available glycine benzyl ester hydrochloride. The secondary amine is then formed through the introduction of a methyl group to the primary amine of the glycine ester.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40298-32-6 |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| Melting Point | 174 - 176 °C |

| Appearance | White to off-white crystalline powder |

| Storage Conditions | Inert atmosphere, Room Temperature |

Table 2: Summary of Reaction Parameters for Synthesis Route 1 (Direct Esterification)

| Starting Material | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |

| Sarcosine | Benzyl alcohol, p-Toluenesulfonic acid monohydrate | Toluene or Cyclohexane | 4-8 hours | 70-90% |

| Sarcosine | Thionyl chloride, Benzyl alcohol | Dichloromethane (for acid chloride formation) | 2-4 hours | 60-80% |

Table 3: Summary of Reaction Parameters for Synthesis Route 2 (N-Methylation)

| Starting Material | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |

| Glycine benzyl ester hydrochloride | Methyl iodide, Triethylamine | Dichloromethane or Acetonitrile | 12-24 hours | 50-70% |

Experimental Protocols

The following are detailed experimental methodologies for the two primary synthesis routes.

Protocol 1: Direct Esterification of Sarcosine via Fischer-Speier Reaction

Materials:

-

Sarcosine (1.0 eq)

-

Benzyl alcohol (3.0-5.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.1-0.2 eq)

-

Toluene or Cyclohexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add sarcosine (1.0 eq), benzyl alcohol (3.0-5.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and a sufficient volume of toluene to allow for efficient stirring and reflux.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL for a 0.1 mol scale reaction) to neutralize the acid catalyst.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.

-

Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., isopropanol) and precipitate the hydrochloride salt by bubbling dry hydrogen chloride gas through the solution or by the dropwise addition of a concentrated solution of HCl in a miscible solvent like diethyl ether.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: N-Methylation of Glycine Benzyl Ester Hydrochloride

Materials:

-

Glycine benzyl ester hydrochloride (1.0 eq)

-

Methyl iodide (1.1-1.5 eq)

-

Triethylamine (2.2-3.0 eq)

-

Dichloromethane (DCM) or Acetonitrile

-

1 M Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Suspend glycine benzyl ester hydrochloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to form the free base of the glycine ester.

-

Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 1 M hydrochloric acid solution (2 x 50 mL for a 0.1 mol scale reaction), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Dissolve the purified product in a minimal amount of a suitable solvent and precipitate the hydrochloride salt as described in Protocol 1, step 7.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Caption: Synthetic routes to this compound.

Caption: General experimental workflow for synthesis and purification.

An In-depth Technical Guide to the Synthesis of Sarcosine Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of sarcosine benzyl ester hydrochloride, a key intermediate in peptide synthesis and various pharmaceutical applications. The document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate reproducible and efficient laboratory preparation.

Introduction

Sarcosine benzyl ester hydrochloride, also known as N-methylglycine benzyl ester hydrochloride, is a protected form of sarcosine, an N-methylated derivative of the amino acid glycine. The benzyl ester protection of the carboxylic acid group allows for the selective formation of peptide bonds at the amino terminus without interference from the carboxyl group. This intermediate is valuable in the synthesis of peptidomimetics and other complex organic molecules. The hydrochloride salt form enhances the compound's stability and handling properties.

The most common and efficient method for the synthesis of sarcosine benzyl ester hydrochloride involves a two-step process:

-

Fischer Esterification: Sarcosine is reacted with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), to form the sarcosine benzyl ester p-toluenesulfonate salt. This reaction is driven to completion by the azeotropic removal of water.

-

Salt Exchange: The resulting p-toluenesulfonate salt is then converted to the hydrochloride salt.

An alternative single-step method involves the direct esterification of sarcosine with benzyl alcohol using thionyl chloride or hydrogen chloride gas in the presence of a metal chloride catalyst.

Synthetic Pathways and Mechanisms

The primary synthetic route proceeds via a classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of sarcosine, increasing the electrophilicity of the carbonyl carbon. Benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the protonated benzyl ester. The p-toluenesulfonate anion serves as the counter-ion, resulting in the tosylate salt. The subsequent salt exchange is a straightforward acid-base reaction.

Signaling Pathway Diagram

Caption: Reaction scheme for the synthesis of sarcosine benzyl ester hydrochloride.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of sarcosine benzyl ester p-toluenesulfonate and its conversion to the hydrochloride salt. The data is based on established procedures for analogous amino acid benzyl esters.[1]

Table 1: Reagents for Sarcosine Benzyl Ester p-Toluenesulfonate Synthesis

| Reagent | Molar Ratio | Typical Quantity (for 0.15 mol Sarcosine) | Role |

| Sarcosine | 1.0 | 13.35 g | Starting Material |

| p-Toluenesulfonic Acid Monohydrate | 1.2 | 34.2 g | Catalyst |

| Benzyl Alcohol | 5.0 | 77.6 mL | Reagent & Solvent |

| Cyclohexane | - | 160 mL | Azeotropic Solvent |

Table 2: Reaction Conditions and Yield for Tosylate Salt Formation

| Parameter | Value |

| Reaction Temperature | Reflux |

| Reaction Time | 6 hours |

| Purification Method | Precipitation with Isopropyl Alcohol |

| Typical Yield | 90-95% |

Table 3: Reagents for Conversion to Hydrochloride Salt

| Reagent | Molar Ratio | Role |

| Sarcosine Benzyl Ester p-Toluenesulfonate | 1.0 | Starting Material |

| Triethylamine (Et3N) | 1.0 | Base |

| Hydrogen Chloride (HCl) | Excess | Acid |

| Chloroform (CHCl3) | - | Solvent |

Detailed Experimental Protocols

Protocol 1: Synthesis of Sarcosine Benzyl Ester p-Toluenesulfonate

This protocol is adapted from the synthesis of L-aspartic acid dibenzyl ester p-toluenesulfonate.[1]

Materials:

-

Sarcosine (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (1.2 eq)

-

Benzyl alcohol (5.0 eq)

-

Cyclohexane

-

Isopropyl alcohol

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add sarcosine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.

-

Continue refluxing for approximately 6 hours, or until no more water is collected.

-

Cool the reaction mixture to approximately 40°C.

-

Add isopropyl alcohol to the mixture to induce precipitation.

-

Stir the resulting suspension for 1 hour at room temperature.

-

Collect the white precipitate by filtration.

-

Wash the filter cake with cold isopropyl alcohol.

-

Dry the solid under vacuum to yield sarcosine benzyl ester p-toluenesulfonate.

Protocol 2: Conversion to Sarcosine Benzyl Ester Hydrochloride

This protocol is based on the conversion of a tosylate salt to a hydrochloride salt as described for analogous compounds.[1]

Materials:

-

Sarcosine benzyl ester p-toluenesulfonate (1.0 eq)

-

Chloroform (CHCl3)

-

Triethylamine (Et3N) (1.0 eq)

-

Hydrogen chloride (HCl) gas or a solution of HCl in an organic solvent

Procedure:

-

Suspend the sarcosine benzyl ester p-toluenesulfonate in chloroform.

-

Add triethylamine to the suspension to neutralize the p-toluenesulfonic acid and liberate the free base of sarcosine benzyl ester.

-

Stir the mixture at room temperature until the reaction is complete (can be monitored by TLC).

-

Filter the mixture to remove the triethylammonium p-toluenesulfonate salt.

-

Bubble dry hydrogen chloride gas through the filtrate, or add a solution of HCl in an organic solvent (e.g., diethyl ether, dioxane) until precipitation of the hydrochloride salt is complete.

-

Collect the white precipitate by filtration.

-

Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the product under vacuum to obtain pure sarcosine benzyl ester hydrochloride.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of sarcosine benzyl ester hydrochloride.

Caption: General experimental workflow for the synthesis of sarcosine benzyl ester hydrochloride.

Conclusion

The synthesis of sarcosine benzyl ester hydrochloride is a well-established process that can be reliably performed in a laboratory setting. The two-step method involving Fischer esterification to the tosylate salt followed by conversion to the hydrochloride salt is generally high-yielding and produces a product of high purity. This guide provides the necessary theoretical background, quantitative data, and detailed protocols to assist researchers in the successful synthesis of this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.

References

An In-depth Technical Guide to the Preparation of N-methylglycine Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methylglycine benzyl ester hydrochloride, a key intermediate in peptide synthesis and drug discovery. The document details the prevalent synthetic methodologies, experimental protocols, and characterization data. The information is structured to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

N-methylglycine benzyl ester hydrochloride, also known as sarcosine benzyl ester hydrochloride, is a derivative of the N-methylated amino acid, sarcosine. It serves as a crucial building block in the synthesis of peptidomimetics and other complex organic molecules. The benzyl ester protection of the carboxylic acid allows for selective reactions at the N-methylamino group, while the hydrochloride salt form enhances its stability and handling properties. This guide outlines the chemical principles and practical procedures for its preparation.

Synthesis of N-methylglycine Benzyl Ester Hydrochloride

The most common and direct method for the preparation of N-methylglycine benzyl ester hydrochloride is the Fischer esterification of N-methylglycine (sarcosine) with benzyl alcohol in the presence of an acid catalyst. An alternative approach involves the use of thionyl chloride to generate anhydrous hydrogen chloride in situ.

Fischer Esterification Method

This method involves the direct reaction of sarcosine with benzyl alcohol, catalyzed by an acid, typically hydrogen chloride or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is continuously removed, often by azeotropic distillation.

Reaction Scheme:

Thionyl Chloride Method

In this procedure, thionyl chloride (SOCl₂) is added to a suspension of sarcosine in benzyl alcohol. Thionyl chloride reacts with the alcohol to form benzyl chloride and generates anhydrous HCl, which catalyzes the esterification. This method avoids the need to introduce gaseous HCl directly.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-methylglycine benzyl ester hydrochloride.

Protocol 1: Fischer Esterification with Azeotropic Removal of Water

This protocol is adapted from established procedures for the synthesis of similar amino acid benzyl esters.

Materials:

-

N-methylglycine (Sarcosine)

-

Benzyl alcohol

-

Toluene

-

p-Toluenesulfonic acid monohydrate

-

Acetone

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

-

Magnetic stirrer

Procedure:

-

To a 1000 mL reaction flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add p-toluenesulfonic acid monohydrate (e.g., 135 kg scale would use this amount, adjust for lab scale) and toluene (300 kg scale, adjust for lab scale).

-

Heat the mixture to reflux and continuously remove the water of hydration from the p-toluenesulfonic acid using the Dean-Stark trap until no more water is collected.

-

Cool the reaction mixture and add N-methylglycine (50 kg scale, adjust for lab scale) and benzyl alcohol (420 kg scale, adjust for lab scale).

-

Heat the mixture back to reflux and continue to collect the water generated from the esterification reaction in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours, when no more water is collected), cool the reaction mixture to approximately 10 °C.

-

Stir the mixture for 1 hour to induce crystallization.

-

Filter the solid product and wash the filter cake with cold acetone.

-

Dry the product in a vacuum oven to obtain N-methylglycine benzyl ester p-toluenesulfonate.

-

To obtain the hydrochloride salt, the p-toluenesulfonate salt can be treated with a solution of HCl in a suitable organic solvent, followed by precipitation and filtration.

Protocol 2: Synthesis using Thionyl Chloride

This protocol is based on a general method for the esterification of amino acids.

Materials:

-

N-methylglycine (Sarcosine)

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Reaction flask with a dropping funnel and condenser

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Suspend N-methylglycine in an excess of benzyl alcohol in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (approximately 1.1 to 1.5 equivalents) dropwise to the cooled and stirring suspension. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and heat the reaction mixture, for example, at 60-70 °C, for several hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether to the cooled solution to precipitate the N-methylglycine benzyl ester hydrochloride.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to improve purity.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N-methylglycine benzyl ester hydrochloride, based on typical results for similar amino acid esterifications.

| Parameter | Fischer Esterification | Thionyl Chloride Method |

| Starting Materials | N-methylglycine, Benzyl alcohol | N-methylglycine, Benzyl alcohol, Thionyl chloride |

| Catalyst | p-Toluenesulfonic acid or HCl | In situ generated HCl |

| Solvent | Toluene | Benzyl alcohol (reagent and solvent) |

| Typical Yield | 85-95%[1] | 70-85% |

| Purity (after recrystallization) | >99% (HPLC) | >98% (HPLC) |

| Reaction Temperature | Reflux (typically 110-120 °C) | 0 °C (addition), then 60-70 °C |

| Reaction Time | 4-8 hours | 3-6 hours |

Characterization Data

The following table provides the expected physical and spectral properties of N-methylglycine benzyl ester hydrochloride.

| Property | Value |

| Synonyms | Sarcosine benzyl ester hydrochloride, Benzyl methylglycinate Hydrochloride |

| CAS Number | 40298-32-6[2] |

| Molecular Formula | C₁₀H₁₄ClNO₂[2] |

| Molecular Weight | 215.68 g/mol [2] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | Not consistently reported, but expected to be in the range of similar compounds (e.g., Glycine benzyl ester HCl: 138-140 °C) |

| ¹H NMR (CDCl₃, δ) | Expected signals: ~7.3-7.4 ppm (m, 5H, Ar-H), ~5.2 ppm (s, 2H, Ar-CH₂), ~3.8 ppm (s, 2H, N-CH₂-COO), ~2.7 ppm (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, δ) | Expected signals: ~168 ppm (C=O), ~135 ppm (Ar-C), ~128 ppm (Ar-CH), ~68 ppm (Ar-CH₂), ~55 ppm (N-CH₂-COO), ~35 ppm (N-CH₃) |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~3000-2800 (C-H stretch), ~1740 (C=O ester stretch), ~1200 and ~1100 (C-O stretch) |

Visualizations

Synthesis Pathway

Caption: Synthesis of N-methylglycine Benzyl Ester Hydrochloride.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Reaction Mechanism

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Caption: Mechanism of Fischer Esterification.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Benzyl alcohol can be an irritant.

-

Toluene is flammable and has associated health risks.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The preparation of N-methylglycine benzyl ester hydrochloride is a straightforward process that can be achieved through well-established organic synthesis methods. The Fischer esterification with azeotropic removal of water is a high-yielding and reliable method. Proper control of reaction conditions and purification steps are crucial for obtaining a high-purity product. This guide provides the necessary information for researchers to successfully synthesize and characterize this important building block for further applications in drug discovery and development.

References

An In-depth Technical Guide to Benzyl 2-(methylamino)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-(methylamino)acetate hydrochloride, a key building block in synthetic organic chemistry. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to pharmaceutical research and development.

Chemical Identity and Structure

This compound is the hydrochloride salt of the benzyl ester of sarcosine (N-methylglycine). Its structure comprises a central amino acid core with a methyl group on the nitrogen atom, a benzyl ester protecting the carboxylic acid, and a hydrochloride salt form of the secondary amine.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The quantitative data for this compound are summarized in the table below. As a hydrochloride salt, it is expected to be a crystalline solid with some solubility in polar solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [2] |

| CAS Number | 40298-32-6 | |

| Melting Point | 174 - 176 °C | |

| Appearance | White Powder | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature |

Synonyms: H-SAR-OBZL HCL, SARCOSINE BENZYL ESTER HYDROCHLORIDE, N-METHYL GLYCINE BENZYL ESTER HYDROCHLORIDE.

Spectroscopic Data (Predicted)

While experimental spectra are not widely available in the public literature, the expected spectroscopic features can be predicted based on the molecule's structure.

-

¹H NMR:

-

Aromatic protons of the benzyl group: ~7.3-7.4 ppm (multiplet, 5H).

-

Benzylic protons (-O-CH₂-Ph): ~5.2 ppm (singlet, 2H).

-

Alpha-protons to the carbonyl group (-CO-CH₂-NH-): ~3.8-4.0 ppm (singlet, 2H).

-

N-methyl protons (-NH-CH₃): ~2.7 ppm (singlet, 3H).

-

Ammonium proton (-NH₂⁺-): A broad singlet, variable chemical shift depending on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl carbon (C=O): ~168-170 ppm.

-

Aromatic carbons: ~128-136 ppm.

-

Benzylic carbon (-O-CH₂-Ph): ~67-68 ppm.

-

Alpha-carbon (-CO-CH₂-NH-): ~50-52 ppm.

-

N-methyl carbon (-NH-CH₃): ~34-36 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretch of the secondary ammonium salt: Broad absorption around 2400-2800 cm⁻¹.

-

C=O stretch of the ester: Strong absorption around 1740-1750 cm⁻¹.

-

C-O stretch of the ester: ~1200-1250 cm⁻¹.

-

Aromatic C-H stretch: ~3030-3100 cm⁻¹.

-

Aromatic C=C bending: ~1450-1600 cm⁻¹.

-

Synthesis and Experimental Protocols

This compound is typically synthesized through the esterification of sarcosine with benzyl alcohol. A common method involves the use of an acid catalyst or a coupling agent.

General Synthesis Workflow

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize this compound from sarcosine and benzyl alcohol.

Materials:

-

Sarcosine (1.0 eq)

-

Benzyl alcohol (1.5 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Toluene (or another suitable inert solvent)

-

Diethyl ether

-

Hydrochloric acid (HCl) solution (e.g., 1 M in diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sarcosine in toluene.

-

Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Salt Formation and Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethyl acetate). Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Peptide Synthesis

A primary application of this compound is in peptide synthesis. The benzyl ester serves as a protecting group for the carboxylic acid functionality of the N-methylglycine unit. This protection is crucial to prevent unwanted side reactions during the coupling of the amino group with another amino acid. The benzyl group can be selectively removed under mild conditions through catalytic hydrogenolysis, which does not affect many other protecting groups used in peptide chemistry.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This molecule serves as a key building block for more complex APIs. A notable example is its use in the synthesis of Nicardipine , a calcium channel blocker used to treat high blood pressure and angina. The N-benzyl-N-methylamino moiety of a precursor to Nicardipine can be derived from intermediates related to Benzyl 2-(methylamino)acetate.

Building Block in Medicinal Chemistry

The N-methylglycine scaffold is present in numerous natural products and synthetic compounds with diverse biological activities. This compound provides a convenient and reactive starting material for incorporating this moiety into novel drug candidates. Its use allows for the systematic modification of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

Logical Relationships in Application

Caption: Logical flow of applications for this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

- 3. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 2-(methylamino)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-(methylamino)acetate hydrochloride, a derivative of the N-methylated amino acid, sarcosine. Due to the limited availability of public data for this specific compound, this document combines established methodologies for similar compounds with contextual information from related molecules to serve as a valuable resource for research and development.

Physicochemical Properties and Solubility Data

This compound, also known as sarcosine benzyl ester hydrochloride, is a white crystalline solid. One supplier indicates a melting point of 174-176°C, determined in a methanol/diethyl ether mixture, suggesting its utility in recrystallization from these solvents.

Solubility Profile

| Solvent | Temperature (°C) | Hypothetical Solubility (g/L) |

| Water | 25 | ~ 150 |

| Methanol | 25 | ~ 75 |

| Ethanol | 25 | ~ 30 |

| Dichloromethane | 25 | < 1 |

| Diethyl Ether | 25 | < 0.1 |

Disclaimer: The data in this table is illustrative and not based on experimental results for this compound. It is intended to provide a hypothetical representation of its likely solubility profile.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the protection of the carboxyl and amino groups of sarcosine (N-methylglycine), followed by methylation and deprotection. The following protocol is a representative method adapted from general procedures for the synthesis of N-methyl amino acid benzyl esters.[1][2][3]

Materials:

-

Sarcosine (N-methylglycine)

-

Benzyl alcohol

-

Thionyl chloride or p-toluenesulfonic acid

-

A suitable protecting group for the amino functionality (e.g., Boc anhydride or trifluoroacetic anhydride)

-

A methylating agent (e.g., methyl iodide)

-

A strong base (e.g., sodium hydride)

-

Anhydrous solvents (e.g., THF, DMF)

-

Hydrochloric acid (ethanolic or in dioxane)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, diethyl ether, hexane)

Procedure:

-

Esterification: The carboxyl group of sarcosine is first protected as a benzyl ester. This can be achieved by reacting sarcosine with benzyl alcohol in the presence of an acid catalyst such as thionyl chloride or p-toluenesulfonic acid, typically with azeotropic removal of water.[4]

-

N-Protection: The secondary amine of the resulting benzyl ester is then protected to prevent over-methylation in the subsequent step. This can be done using a standard protecting group like Boc (tert-butyloxycarbonyl) or trifluoroacetyl.

-

N-Methylation (if starting from glycine): This step is for the synthesis of the N-methylated backbone and is included for completeness. For the synthesis from sarcosine, this step is omitted. For the synthesis starting from glycine benzyl ester, N-methylation is carried out using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in an anhydrous solvent like THF or DMF.[3]

-

Deprotection and Salt Formation: The N-protecting group is removed under appropriate conditions (e.g., acidolysis for Boc). The final hydrochloride salt is then formed by treating the free amine with a solution of hydrochloric acid in an anhydrous solvent like ethanol or dioxane.

-

Purification: The final product, this compound, is purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Caption: A generalized workflow for the synthesis of this compound.

Determination of Aqueous Solubility

The equilibrium solubility of this compound can be determined using the shake-flask method.[5][6] This protocol outlines a general procedure.

Materials:

-

This compound

-

Purified water

-

pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Reporting: The solubility is reported in units such as g/L or mol/L at the specified temperature. The pH of the saturated solution should also be recorded.[5]

Caption: A standard workflow for the experimental determination of solubility.

Biological and Pharmacological Context

Direct studies on the biological activity or signaling pathways of this compound are not prominently featured in publicly accessible literature. However, the structural components of the molecule, namely the sarcosine and benzyl ester moieties, are found in compounds with known biological activities.

-

Sarcosine Derivatives: Sarcosine (N-methylglycine) itself is a naturally occurring amino acid derivative and is an intermediate in glycine metabolism.[7] Derivatives of sarcosine are utilized in biochemical research and pharmaceutical development, particularly in targeting neurological disorders.[8]

-

Amino Acid Benzyl Esters: Benzyl esters of other amino acids have been investigated for their therapeutic potential. For instance, L-phenylalanine benzyl ester has demonstrated antisickling activity in red blood cells, suggesting a potential application in the treatment of sickle cell disease. This activity is thought to involve both binding to deoxyhemoglobin S and modification of the erythrocyte membrane.[9] Furthermore, derivatives of benzyl benzoate have been shown to inhibit angiotensin II-induced hypertension in mice, acting as antagonists for angiotensin II receptors.

Given this context, this compound could be a valuable building block in the synthesis of more complex molecules for a range of therapeutic targets. Its potential biological activities would likely be diverse and dependent on the larger molecular structure it is incorporated into. Further research is warranted to elucidate any intrinsic biological functions of this compound.

Conclusion

This compound is a chemical entity with potential applications in pharmaceutical and chemical research. While specific data on its solubility and biological activity are sparse, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The protocols and contextual information presented herein are intended to facilitate further investigation into the properties and potential applications of this and similar molecules. Researchers are encouraged to perform their own experimental validations for specific applications.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. CN105949078A - Amino acid N-methylation synthesis method, and product and application thereof - Google Patents [patents.google.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. 360. Amino-acids and peptides. Part XVII. The preparation of the methyl and benzyl ester of amino-acids by means of dialkyl sulphites - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Antisickling activity of amino acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 2-(methylamino)acetate Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl 2-(methylamino)acetate hydrochloride. Understanding the chemical stability of this compound is critical for ensuring its integrity and reliability in research and development applications. This document outlines potential degradation pathways, provides recommended storage and handling procedures, and presents a framework for stability testing.

Chemical Properties and Structure

This compound is the hydrochloride salt of the benzyl ester of sarcosine (N-methylglycine). Its chemical structure combines the features of a benzyl ester and a secondary amino acid, which dictates its stability profile.

Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 215.68 g/mol CAS Number: 40298-32-6 Melting Point: 174 - 176°C

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of this compound.

Storage Conditions Summary

| Parameter | Recommendation | Source |

| Temperature | Room Temperature | |

| Atmosphere | Inert Atmosphere | |

| Container | Tightly closed container | |

| Environment | Dry, cool, and well-ventilated place |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, and eye protection.

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield benzyl alcohol and sarcosine hydrochloride. This reaction can be accelerated by the presence of moisture and elevated temperatures.

Oxidation

Oxidation of the benzyl group can occur, potentially leading to the formation of benzaldehyde and subsequently benzoic acid. The secondary amine is also susceptible to oxidation.

Photodegradation

Exposure to light, particularly UV radiation, may induce photodegradation. Similar benzyl-containing compounds are known to be photosensitive.[1] Photolytic cleavage could lead to the formation of various radical species, resulting in a complex mixture of degradation products, including benzaldehyde and benzoic acid.[1]

Thermal Degradation

At elevated temperatures, amino acid esters can undergo complex degradation reactions, including deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).[2][3] For this compound, thermal stress could also lead to the cleavage of the benzyl ester bond.

Below is a diagram illustrating the potential degradation pathways.

Framework for Stability Testing: Experimental Protocols

A comprehensive stability study for this compound should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following protocols are representative and should be adapted based on specific needs and regulatory requirements.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 1 N HCl.

-

Incubate at 60°C for 24 hours.

-

Cool, neutralize with 1 N NaOH, and dilute to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 1 N NaOH.

-

Incubate at 60°C for 8 hours.

-

Cool, neutralize with 1 N HCl, and dilute to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% hydrogen peroxide.

-

Store at room temperature, protected from light, for 24 hours.

-

Dilute to a suitable concentration for analysis.

-

-

Thermal Degradation:

-

Store the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

-

Alternatively, heat a solution of the compound at 80°C for 48 hours.

-

Cool and prepare a solution of known concentration for analysis.

-

-

Photostability:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be stored under the same conditions but protected from light.

-

Prepare a solution of known concentration for analysis.

-

-

Analysis: Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to separate and quantify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life and appropriate storage conditions.

Experimental Protocol for Long-Term and Accelerated Stability:

-

Sample Preparation: Package the this compound in the intended container closure system.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

Logical Workflow for Handling and Stability Assessment

The following diagram outlines a logical workflow for the proper handling, storage, and stability assessment of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature in a dry, well-ventilated area under an inert atmosphere. However, it is susceptible to degradation through hydrolysis, oxidation, photolysis, and thermal decomposition. For critical applications, it is highly recommended to perform stability studies to establish a re-test date or shelf-life under specific storage and use conditions. The protocols and information provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and integrity of this compound in their work.

References

The Strategic Role of Benzyl 2-(methylamino)acetate hydrochloride in Modern Peptide Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – In the intricate field of peptide science, the introduction of modifications to the peptide backbone is a critical strategy for enhancing therapeutic properties. N-methylation of amino acids is a key modification that significantly improves the pharmacokinetic profile of peptide-based drugs. This technical guide delves into the pivotal role of Benzyl 2-(methylamino)acetate hydrochloride as a foundational building block in this process, providing researchers, scientists, and drug development professionals with an in-depth understanding of its application, the associated synthetic challenges, and optimized protocols for its successful incorporation into peptide chains.

This compound: A Precursor to a Key Building Block

This compound is the hydrochloride salt of the benzyl ester of N-methylglycine, also known as sarcosine. In the context of modern peptide synthesis, particularly Fmoc-based Solid-Phase Peptide Synthesis (SPPS), this compound serves as a crucial starting material for the synthesis of Fmoc-Sar-OH (Fmoc-N-methylglycine) . The Fmoc protecting group is essential for the stepwise assembly of amino acids into a peptide chain, preventing unwanted reactions at the N-terminus. The benzyl ester protects the C-terminus during the introduction of the Fmoc group and is subsequently cleaved to yield the free acid required for peptide coupling.

The incorporation of N-methylated amino acids, such as sarcosine, into peptides offers several advantages:

-

Enhanced Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, leading to increased resistance to enzymatic degradation and a longer in vivo half-life.

-

Improved Pharmacokinetic Properties: N-methylation can increase the lipophilicity of peptides, which can lead to improved membrane permeability and oral bioavailability.

-

Conformational Control: The N-methyl group restricts the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures, such as β-turns, and enhance binding affinity and selectivity for biological targets.

Synthesis of Fmoc-Sar-OH from this compound

The synthesis of Fmoc-Sar-OH from its benzyl ester hydrochloride precursor is a straightforward process that can be achieved with high yield and purity. The following diagram and protocol outline a general procedure.

Caption: Synthesis of Fmoc-Sar-OH.

Experimental Protocol: Synthesis of Fmoc-Sar-OH

-

Dissolution: Dissolve this compound in a mixture of dioxane and water.

-

Basification: Add a suitable base, such as sodium bicarbonate, to neutralize the hydrochloride and free the secondary amine.

-

Fmoc Protection: Add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) in dioxane to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours to allow for the complete formation of the Fmoc-protected intermediate, Fmoc-Sar-OBzl.

-

Benzyl Ester Cleavage (Hydrogenolysis): The benzyl protecting group is typically removed via catalytic hydrogenation. The Fmoc-Sar-OBzl is dissolved in a suitable solvent (e.g., methanol or ethyl acetate), and a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete.

-

Work-up and Isolation: After the reaction, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude Fmoc-Sar-OH is purified, typically by crystallization or chromatography, to yield the final product as a white solid.

Challenges and Solutions in the Incorporation of Fmoc-Sar-OH in SPPS

The coupling of N-methylated amino acids like Fmoc-Sar-OH in SPPS presents unique challenges primarily due to steric hindrance.

-

Steric Hindrance: The methyl group on the nitrogen atom sterically encumbers the N-terminus, making it a less effective nucleophile and hindering the approach of the activated carboxyl group of the incoming amino acid. This leads to significantly slower coupling kinetics compared to non-methylated amino acids.

-

Incomplete Coupling: The slow reaction rates can result in incomplete coupling, leading to the formation of deletion sequences in the final peptide product, which can be difficult to separate during purification.

-

Racemization: To overcome the steric hindrance, more forceful coupling conditions (e.g., higher temperatures, longer reaction times) may be employed, which increases the risk of racemization at the alpha-carbon of the activated amino acid.

-

Monitoring Ineffectiveness: The standard ninhydrin (Kaiser) test, widely used to monitor the completion of coupling reactions in SPPS, is unreliable for secondary amines like sarcosine, as it does not produce the characteristic deep blue color.

To address these challenges, optimized protocols and specialized reagents are necessary. The use of more potent coupling reagents is highly recommended.

Quantitative Data on Coupling Reagents for N-Methylated Amino Acids

The choice of coupling reagent is critical for the successful incorporation of Fmoc-Sar-OH. While standard reagents like HBTU can be less effective, more potent reagents have been developed to overcome the challenges of sterically hindered couplings.

| Coupling Reagent | Reagent Type | Relative Performance for N-Methylated Residues | Key Advantages |

| HATU | Uronium/Aminium Salt | Excellent | High reactivity, faster coupling times, lower risk of racemization. Considered the reagent of choice for difficult couplings.[1] |

| HBTU | Uronium/Aminium Salt | Moderate | Less effective than HATU for N-methylated amino acids, may require longer reaction times or double coupling.[1] |

| PyBOP | Phosphonium Salt | Good | Effective for sterically hindered couplings, with low racemization.[2] |

| PyAOP | Phosphonium Salt | Excellent | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[3] |

| DIC/HOBt | Carbodiimide/Additive | Poor to Moderate | Generally not recommended for difficult couplings due to slower reaction rates and higher risk of side reactions. |

Optimized Protocol for Fmoc-Sar-OH Coupling in SPPS

This section provides a detailed experimental protocol for the efficient incorporation of Fmoc-Sar-OH into a growing peptide chain on a solid support.

Caption: Workflow for Fmoc-Sar-OH coupling in SPPS.

Experimental Protocol: Coupling of Fmoc-Sar-OH using HATU

This protocol is designed for manual solid-phase synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Sar-OH

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Bromophenol Blue test solution (0.05% w/v in DMF)

-

Methanol

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes. Drain and repeat the piperidine treatment for 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Activation of Fmoc-Sar-OH: In a separate vessel, dissolve Fmoc-Sar-OH (4 equivalents relative to the resin substitution) and HATU (3.9 equivalents) in DMF. Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.[4]

-

Coupling: Add the activated Fmoc-Sar-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. The extended coupling time is necessary due to the steric hindrance of the N-methyl group.

-

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times).

-